![molecular formula C12H14S4 B182031 2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane CAS No. 69922-37-8](/img/structure/B182031.png)
2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine and materials science.
Mecanismo De Acción
The mechanism of action of 2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane is not fully understood. However, it has been suggested that it may exert its biological effects through the modulation of redox signaling pathways and the inhibition of enzymes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, reduce oxidative stress and inflammation, and enhance cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane in lab experiments include its high stability, low toxicity, and ease of synthesis. However, its limitations include its relatively low solubility in water and its potential to undergo oxidation in the presence of air and light.
Direcciones Futuras
Future research on 2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane could focus on the following areas:
1. Investigating its potential as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and infectious diseases.
2. Exploring its potential as a building block for the synthesis of new materials with conductive and optical properties.
3. Elucidating its mechanism of action and identifying its molecular targets.
4. Developing new methods for the synthesis of this compound with improved yields and purity.
5. Conducting further studies to assess its safety and efficacy in preclinical and clinical settings.
In conclusion, this compound is a chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new materials and therapeutic agents with significant scientific and technological impact.
Métodos De Síntesis
The synthesis of 2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane can be achieved through various methods, including the reaction of 4-bromo-1,3-dithiole-2-one with 4-(2-bromoethyl)phenyl sulfide in the presence of a palladium catalyst. Another method involves the reaction of 4-(2-bromoethyl)phenyl sulfide with potassium 1,3-dithiole-2-thione-4,5-dithiolate. The synthesis of this compound requires careful attention to detail and control over reaction conditions to ensure a high yield and purity of the final product.
Aplicaciones Científicas De Investigación
2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane has shown potential applications in various scientific research fields. In materials science, it has been used as a building block for the synthesis of conductive polymers and molecular wires. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, neurodegenerative diseases, and infectious diseases. Additionally, it has been studied for its antioxidant and anti-inflammatory properties.
Propiedades
Número CAS |
69922-37-8 |
|---|---|
Fórmula molecular |
C12H14S4 |
Peso molecular |
286.5 g/mol |
Nombre IUPAC |
2-[4-(1,3-dithiolan-2-yl)phenyl]-1,3-dithiolane |
InChI |
InChI=1S/C12H14S4/c1-2-10(12-15-7-8-16-12)4-3-9(1)11-13-5-6-14-11/h1-4,11-12H,5-8H2 |
Clave InChI |
PGBFPRKWAGYWOP-UHFFFAOYSA-N |
SMILES |
C1CSC(S1)C2=CC=C(C=C2)C3SCCS3 |
SMILES canónico |
C1CSC(S1)C2=CC=C(C=C2)C3SCCS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



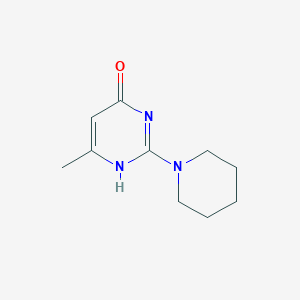
![3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B181949.png)
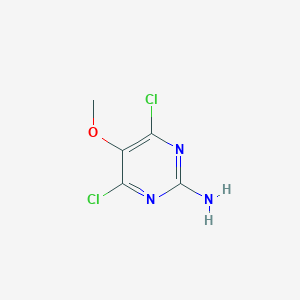
![2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B181957.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B181959.png)
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B181961.png)
![4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline](/img/structure/B181962.png)
![4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B181965.png)
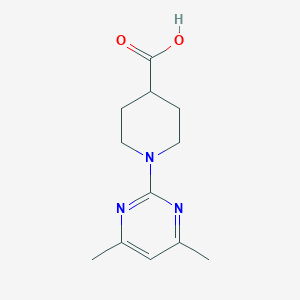
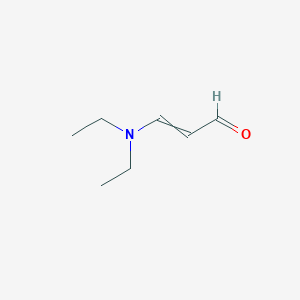
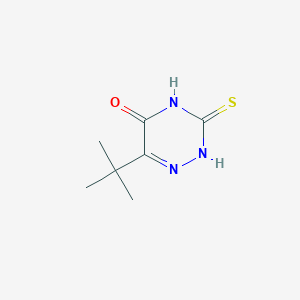
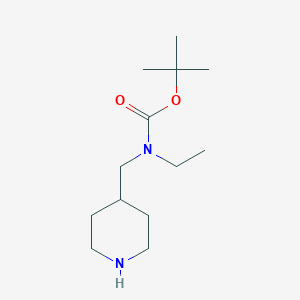

![4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid](/img/structure/B181972.png)